

RTI-51 vs cocaine reinforcing efficacy

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Compound Focus: RTI-51 Hydrochloride

CAS No.: 1391052-88-2

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Chemical & Pharmacological Profile

The table below compares the core properties of cocaine and RTI-51.

Property	Cocaine	RTI-51 (Bromopane)
Chemical Class	Tropane alkaloid [1]	Phenyltropane (semi-synthetic alkaloid) [2]
Molecular Formula	C ₁₇ H ₂₁ NO ₄ [1]	C ₁₆ H ₂₀ BrNO ₂ [2]
Primary Mechanism of Action	Serotonin–Norepinephrine–Dopamine Reuptake Inhibitor (SNDRI) [1]	Dopamine Reuptake Inhibitor (DRI) with significant Serotonin transporter affinity [2]
DAT Affinity (K _i in nM)	89.1 nM ([³ H]CFT binding, rat) [2]	1.7 nM ([³ H]CFT binding, rat) [2]
SERT Affinity (K _i in nM)	177 nM ([³ H]5-HT binding, rat) [2]	10.6 nM ([³ H]Paroxetine binding, rat) [2]
NET Affinity (K _i in nM)	3300 nM ([³ H]Nisoxetine binding, rat) [2]	37.4 nM ([³ H]Nisoxetine binding, rat) [2]

Property	Cocaine	RTI-51 (Bromopane)
Ratio of Action (DA:5-HT:NE)	N/A (Non-selective SNDRI)	1.8 : 10.6 : 37.4 nM [2]

Key pharmacological insights from the data:

- **Higher Affinity, Slower Binding:** RTI-51 has a much higher binding affinity for the DAT than cocaine [2]. However, the critical factor for reinforcement is not just affinity, but the **rate of binding**. Equipotent doses of RTI-51 take significantly longer to displace a DAT-binding ligand in rat striatum (44.1 minutes) compared to cocaine (5.8 minutes) [3].
- **Reinforcing Efficacy Correlation:** This slower onset of DAT binding is directly correlated with a weaker reinforcing effect in self-administration experiments [3].

Preclinical Behavioral & Reinforcing Efficacy

The following table summarizes key experimental findings on the reinforcing and behavioral effects of both compounds from animal studies.

Assay / Parameter	Cocaine	RTI-51
Self-Administration (Progressive-Ratio)	Maintains the highest number of injections [3]	Maintains significantly fewer injections than cocaine [3]
Reinforcing Efficacy Ranking	Highest (Cocaine > WIN 35428 > RTI-31 > RTI-51) [3]	Lowest among the compounds tested [3]
Locomotor Stimulation	Potent stimulant [4]	More potent and longer-acting stimulant than cocaine [4]
Onset/Duration of Action	Fast onset, shorter duration [3] [1]	Slow onset, long duration of action [3] [4]

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies used in the key experiments cited.

Progressive-Ratio Self-Administration

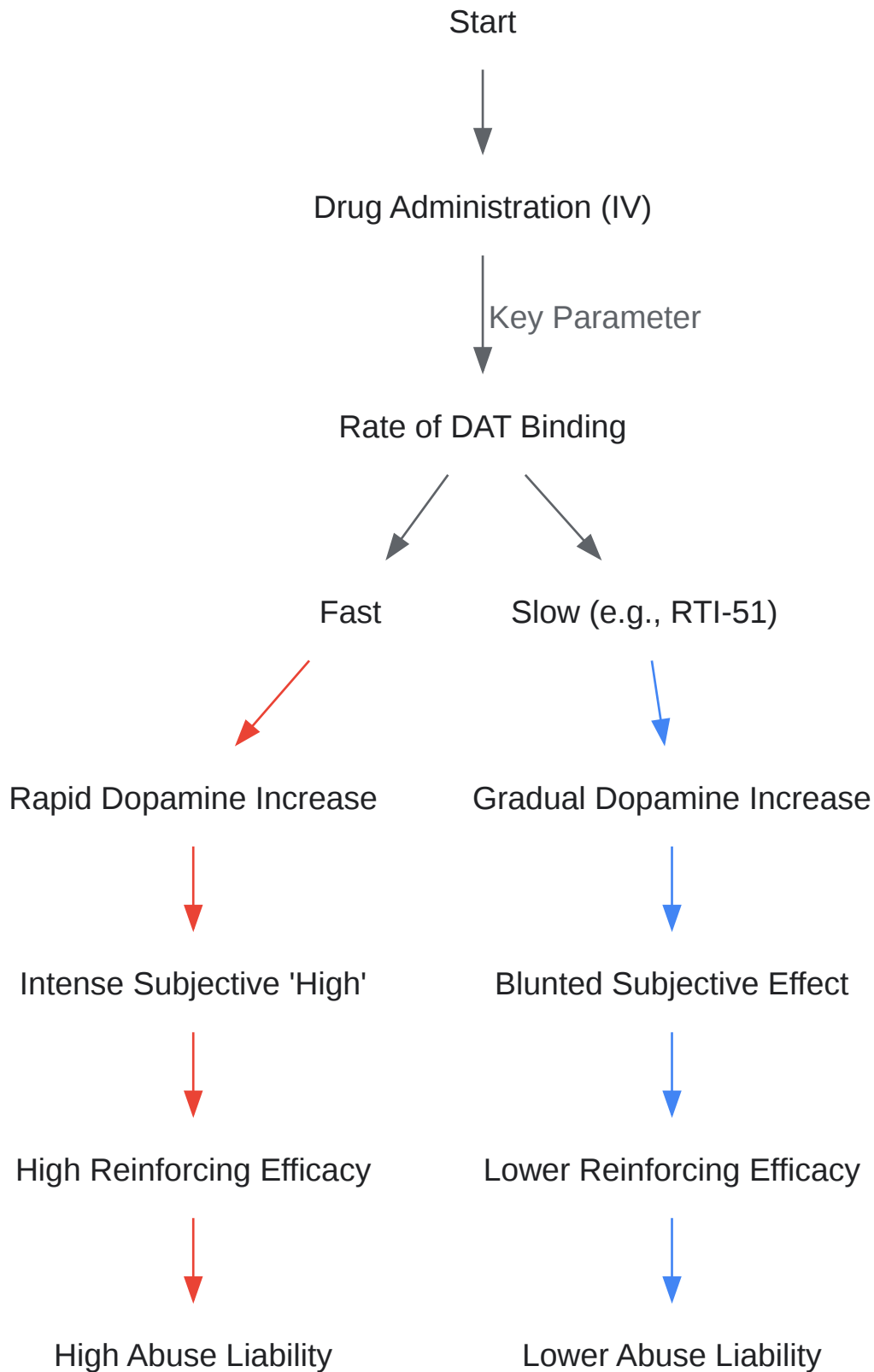
- **Objective:** To measure the motivation to work for a drug and its relative reinforcing efficacy.
- **Subjects:** Rhesus monkeys ($n = 4$ or 5) [3].
- **Protocol:**
 - Animals are trained to self-administer a drug intravenously.
 - Under a **progressive-ratio (PR) schedule**, the number of lever presses required to receive a single drug injection increases with each subsequent injection (e.g., 1, 2, 4, 6, 9...).
 - The session ends when the animal fails to complete the response requirement within a set time.
 - The primary outcome measure is the **breakpoint**, which is the maximum number of injections earned in a session.
- **Key Finding:** The breakpoint for RTI-51 was significantly lower than for cocaine, indicating lower reinforcing efficacy [3].

In Vivo Dopamine Transporter Binding Kinetics

- **Objective:** To determine the rate at which a drug binds to the DAT in the living brain.
- **Subjects:** Rats [3].
- **Protocol:**
 - Rats receive an intravenous injection of an equipotent dose of the test drug (cocaine, RTI-51, etc.).
 - At various time points after injection, the radiolabeled DAT ligand [^3H]WIN 35428 is administered.
 - Animals are sacrificed, and the striatum is dissected to measure the amount of radioligand bound to the DAT.
 - The time taken for the test drug to displace 25% of the radioligand is calculated.
- **Key Finding:** The time to 25% displacement was 5.8 minutes for cocaine versus 44.1 minutes for RTI-51, demonstrating its much slower binding kinetics [3].

Mechanism of Action and Relationship to Reinforcing Efficacy

The relationship between the pharmacokinetic properties of stimulants and their addictive potential can be visualized through the following pathway. A slower binding rate at the DAT results in a less rapid increase of dopamine in key brain areas like the nucleus accumbens, thereby blunting the intense "high" and reducing the drug's reinforcement value [3].



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Key Insights for Drug Development

The comparison between cocaine and RTI-51 offers valuable insights for designing stimulant medications with lower abuse potential:

- **Target Slow-Onset Kinetics:** A primary strategy for reducing the abuse liability of DAT inhibitors is to engineer compounds with a **slow onset of action**, as demonstrated by RTI-51 [3] [5].
- **Dissociate Locomotion from Reinforcement:** RTI-51 is a potent and long-lasting locomotor stimulant [4], yet it has low reinforcing efficacy [3]. This shows that **reinforcing effects cannot be predicted by locomotor stimulation alone**, and direct self-administration assays are crucial.
- **Consider Selectivity:** While RTI-51 is not fully DAT-selective, its unique transporter inhibition profile (Dopamine > Serotonin > Norepinephrine) resulted in a behavioral profile distinct from cocaine [2]. Exploring diverse selectivity ratios may help fine-tune desired effects versus side effects.

Important Limitations and Notes

- **Data Currency:** The key comparative studies on reinforcing efficacy were conducted in the early 2000s [3] [4]. While the fundamental principles remain valid, the field may have advanced.
- **Species Translation:** All data presented are from preclinical animal models (rhesus monkeys, rats, mice). Direct extrapolation to human effects requires caution.

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